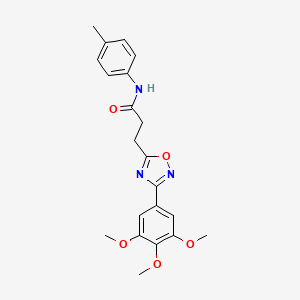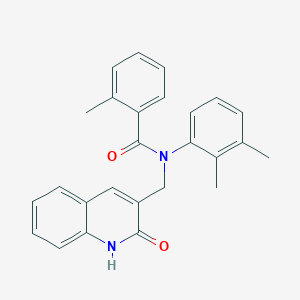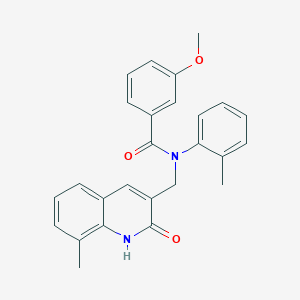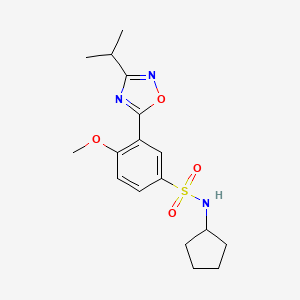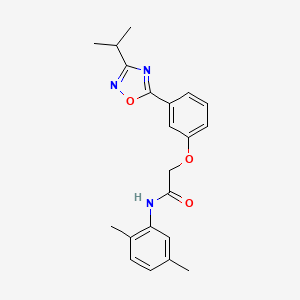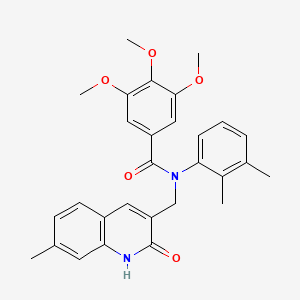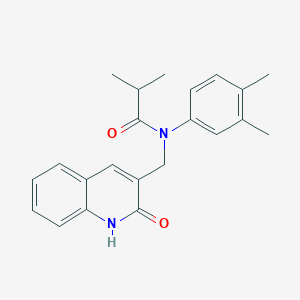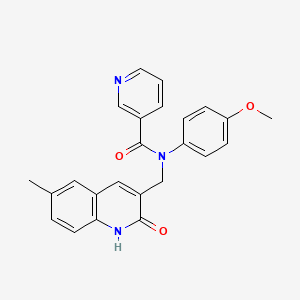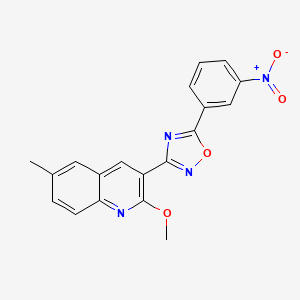
1-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is commonly referred to as FMP4C and is a piperidine-based compound that belongs to the class of sulfonyl amide derivatives.
作用機序
The mechanism of action of FMP4C involves the inhibition of the activity of enzymes such as carbonic anhydrase and cholinesterase. It achieves this by binding to the active site of these enzymes, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
FMP4C has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit potent inhibitory effects on carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. It has also been shown to inhibit cholinesterase, an enzyme that plays a critical role in the regulation of acetylcholine levels in the body.
実験室実験の利点と制限
FMP4C has several advantages and limitations when used in lab experiments. One of its advantages is its potent inhibitory effects on carbonic anhydrase and cholinesterase, which make it a potential candidate for the development of drugs for the treatment of various diseases. However, one of its limitations is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of FMP4C. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase and cholinesterase. Another potential direction is the study of the potential applications of FMP4C in the treatment of other diseases such as cancer and diabetes.
Conclusion:
In conclusion, 1-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method involves a multi-step process, and it has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. Its mechanism of action involves the inhibition of the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has several advantages and limitations when used in lab experiments. There are several future directions for the study of FMP4C, and it is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成法
The synthesis of FMP4C involves a multi-step process that includes the reaction of 4-Fluorobenzenesulfonyl chloride with N-(2-methoxyethyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is then purified using column chromatography.
科学的研究の応用
FMP4C has been extensively studied for its potential applications in various research fields. It has been shown to exhibit potent inhibitory effects on several enzymes such as carbonic anhydrase and cholinesterase, making it a potential candidate for the development of drugs for the treatment of various diseases such as Alzheimer's and glaucoma.
特性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCAVZUJQBREHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703808.png)
